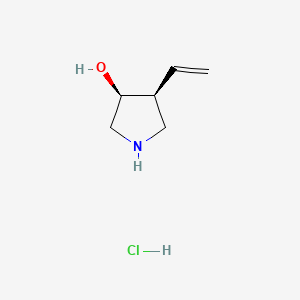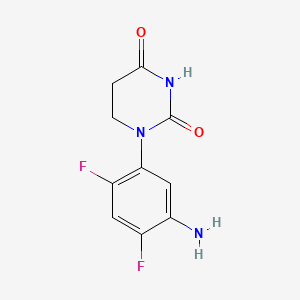
1-(5-Amino-2,4-difluoro-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a diazinane ring substituted with amino and difluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 5-amino-2,4-difluorophenyl precursor, which is then subjected to cyclization reactions to form the diazinane ring. Key reagents often include fluorinating agents, amines, and cyclization catalysts. Reaction conditions may vary, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Industrial methods also focus on minimizing waste and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions may require catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound’s amino and difluorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and exhibiting antibacterial activity.
Comparación Con Compuestos Similares
5-Amino-2,4-difluorophenylboronic acid: Shares the difluorophenyl group but differs in the presence of a boronic acid group.
N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone: Contains a similar difluorophenyl group but is part of the fluoroquinolone class of antibiotics.
Uniqueness: 1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9F2N3O2 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9F2N3O2/c11-5-3-6(12)8(4-7(5)13)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
Clave InChI |
FKYPSEBFOQNECI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
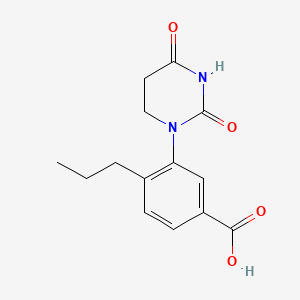
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
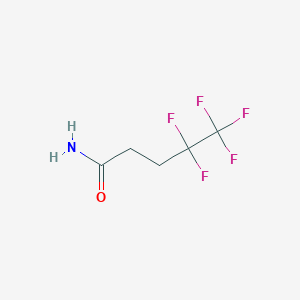
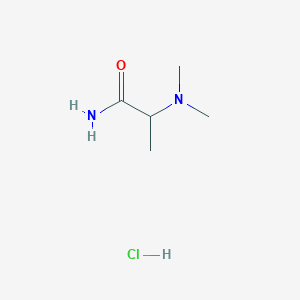
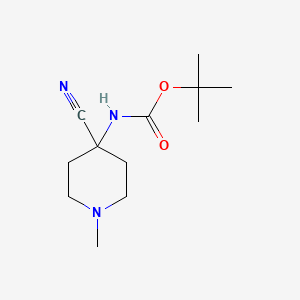
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
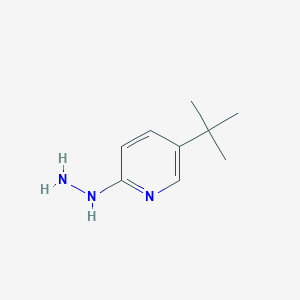
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
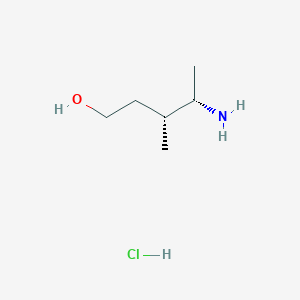
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
